molecular formula C14H13N3O2 B2797178 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 143696-72-4

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2797178
CAS No.: 143696-72-4
M. Wt: 255.277
InChI Key: HSFMGKAHMYWABC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine derivatives, such as 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine, are known for their wide range of pharmacological activities . They have been studied as effective inhibitors of mild steel corrosion in HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. For instance, a study reported the synthesis of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as COX-2 (cyclooxygenase-2) inhibitor pharmacophore . Another study reported the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones using Brønsted acidic ionic liquid as an efficient and recyclable catalyst .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives plays a crucial role in their performance. Density function theory (DFT) and molecular dynamic simulation (MD) were approached to theoretically study the relationship of the inhibitor structure and anti-corrosion performance .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their chemical reactions. For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives contribute to their wide range of applications. For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution .

Scientific Research Applications

Palladium-Catalyzed Arylation

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine has been utilized in palladium-catalyzed arylation processes. This method efficiently synthesizes 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles, demonstrating its utility in organic synthesis (Li et al., 2003).

Chemical-Genetic Profiling

This compound is part of a class of chemicals that target essential, conserved cellular processes. Imidazo[1,2-a]pyridines and pyrimidines have distinct mechanisms of action in vivo, affecting mitochondrial functions and DNA, respectively. This has implications for their use in understanding cell physiology and potential therapeutic applications (Yu et al., 2008).

Synthetic Methodologies

The compound is notable in synthetic chemistry for various methodologies, including multicomponent reactions and intramolecular cyclizations. Its synthesis and functionalization are crucial for developing new strategies in drug development and medicinal chemistry (Goel et al., 2015).

Regiospecific Synthesis

Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyrimidines demonstrates the compound's versatility in chemical synthesis. This process has been used to create a variety of substituted derivatives (Katritzky et al., 2003).

Antineoplastic Activity

Some derivatives of imidazo[1,2-a]pyrimidine, including those with 3,4-dimethoxyphenyl groups, have shown antineoplastic activity. This highlights its potential use in cancer therapy (Abdel-Hafez, 2007).

Nanoparticle-Catalyzed Synthesis

Its derivatives have been synthesized using copper oxide nanoparticles, demonstrating potential in nanotechnology applications. This method also shows its utility as a fluorescent sensor for zinc ions (Rawat & Rawat, 2018).

Anti-Inflammatory Activity

Some derivatives have been designed and synthesized with specific modifications to improve their anti-inflammatory activities, indicating its relevance in therapeutic research (Zhou et al., 2008).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives involves their interaction with the metal surface. The organic corrosion inhibitor needs at least polar groups, through which molecules can combine the metal surface, such as the functional group(s) with a heteroatom(s) (N, P, O, or S) containing lone pair electrons .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-12-5-4-10(8-13(12)19-2)11-9-17-7-3-6-15-14(17)16-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFMGKAHMYWABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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